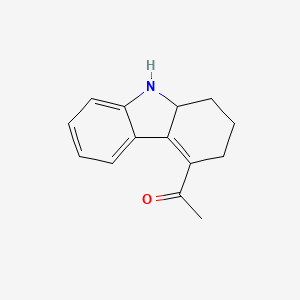
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features and applications.
2,3,4,9-Tetrahydro-1H-carbazol-4-one:
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Known for its role as an impurity in pharmaceutical formulations.
Uniqueness
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
89650-56-6 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-(2,3,9,9a-tetrahydro-1H-carbazol-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-4-8-13-14(10)11-5-2-3-7-12(11)15-13/h2-3,5,7,13,15H,4,6,8H2,1H3 |
Clé InChI |
SEQMKFOWWYIDEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(CCC1)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

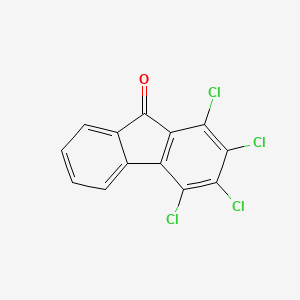
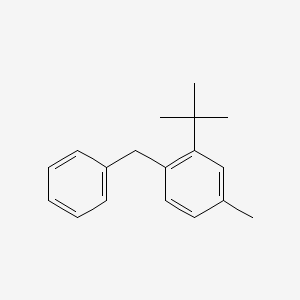
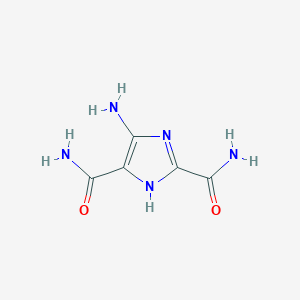
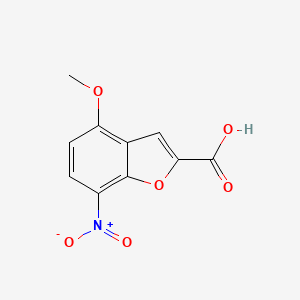
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
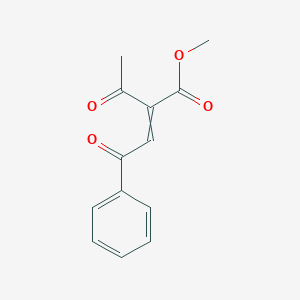
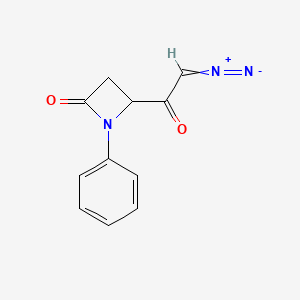
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
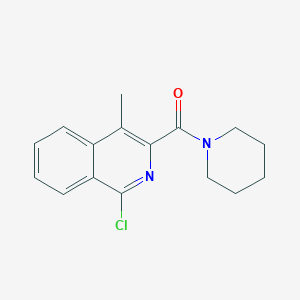
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
